(5E)-3-allyl-2-thioxo-5-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-allyl-2-thioxo-5-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-allyl-2-thioxo-5-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidinone Ring: This can be achieved by reacting an appropriate thioamide with an α-halo ketone under basic conditions.
Introduction of the Indole Moiety: The indole derivative can be synthesized separately and then coupled with the thiazolidinone ring through a condensation reaction.
Final Modifications: The allyl group and other substituents can be introduced through various organic transformations, such as alkylation or cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions could target the carbonyl group in the thiazolidinone ring or the double bonds in the indole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, organometallic reagents.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-allyl-2-thioxo-5-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
The compound’s potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, make it a candidate for drug development. Researchers may investigate its effects on different biological targets and pathways to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (5E)-3-allyl-2-thioxo-5-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one likely involves interactions with various molecular targets, such as enzymes or receptors. The thiazolidinone ring and indole moiety can interact with different biological molecules, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Widely studied for their pharmacological activities, such as anti-inflammatory and anticancer effects.
Uniqueness
The combination of thiazolidinone and indole moieties in (5E)-3-allyl-2-thioxo-5-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one makes it unique. This dual functionality may enhance its biological activity and provide opportunities for developing new therapeutic agents with improved efficacy and selectivity.
Properties
Molecular Formula |
C19H20N2OS2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(5E)-3-prop-2-enyl-2-sulfanylidene-5-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N2OS2/c1-5-12-21-17(22)15(24-18(21)23)10-11-16-19(2,3)13-8-6-7-9-14(13)20(16)4/h5-11H,1,12H2,2-4H3/b15-10+,16-11+ |
InChI Key |
BNRSQCUOPLBUHF-RWPWKDLBSA-N |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C=C/3\C(=O)N(C(=S)S3)CC=C)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=C3C(=O)N(C(=S)S3)CC=C)C)C |
Origin of Product |
United States |
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